molecular formula C4H6N2OS B13506977 (4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol

(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol

Cat. No.: B13506977
M. Wt: 130.17 g/mol
InChI Key: IVMWTJJSPMORAH-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring substituted with a methyl group and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole with methanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methyl and methanethiol groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1,2,5-oxadiazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: Contains an amine group instead of a thiol group.

    (4-Methyl-1,2,5-oxadiazol-3-yl)methyl chloride: Features a chloride group instead of a thiol group.

Uniqueness

(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol

InChI

InChI=1S/C4H6N2OS/c1-3-4(2-8)6-7-5-3/h8H,2H2,1H3

InChI Key

IVMWTJJSPMORAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CS

Origin of Product

United States

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